An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoro-4-methylpyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: Experimental data for 2-Bromo-5-fluoro-4-methylpyrimidine is limited in publicly available literature. This guide synthesizes available information, predicted properties based on structurally related compounds, and established analytical methodologies to provide a comprehensive technical overview for research and development purposes.
Introduction: A Versatile Heterocyclic Building Block
2-Bromo-5-fluoro-4-methylpyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including approved therapeutics.[1] The strategic placement of bromo, fluoro, and methyl substituents on the pyrimidine ring offers multiple points for chemical modification, rendering it a valuable intermediate for the synthesis of complex molecular architectures.[2][3]
The interplay of these functional groups—the reactive bromine atom amenable to cross-coupling reactions, the electron-withdrawing fluorine atom influencing metabolic stability and binding affinity, and the methyl group providing steric and electronic modulation—makes this compound a key component in the design of novel therapeutic agents.[2] Understanding its core physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation.
This guide provides a detailed examination of the known and predicted physicochemical properties of 2-Bromo-5-fluoro-4-methylpyrimidine, outlines robust experimental protocols for their determination, and discusses the underlying scientific principles that govern these characteristics.
Molecular Structure and Core Identifiers
A thorough understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.
Caption: Chemical structure of 2-Bromo-5-fluoro-4-methylpyrimidine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1805192-57-7 | N/A |
| Molecular Formula | C₅H₄BrFN₂ | N/A |
| Molecular Weight | 191.00 g/mol | N/A |
| IUPAC Name | 2-bromo-5-fluoro-4-methylpyrimidine | N/A |
| SMILES | CC1=NC(Br)=NC=C1F | N/A |
Physicochemical Properties: A Data-Driven Overview
Due to the scarcity of experimental data for 2-Bromo-5-fluoro-4-methylpyrimidine, the following table includes predicted values and data from structurally analogous compounds to provide a scientifically grounded estimation of its properties.
Table 2: Summary of Physicochemical Properties
| Property | Value (2-Bromo-5-fluoro-4-methylpyrimidine) | Analogous Compound Data | Source |
| Appearance | Predicted: White to off-white solid | 5-Bromo-2-fluoropyrimidine: White crystals | [4] |
| Melting Point | Not available | 2-Bromo-5-fluoropyridine: 30-31 °C | [5] |
| Boiling Point | Predicted: 267.8 ± 32.0 °C | 2-Bromo-5-fluoropyrimidine: 255 °C | N/A |
| Density | Not available | N/A | |
| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) | N/A | |
| pKa | Not available | Pyrimidine (protonated): 1.23 | N/A |
Experimental Protocols for Physicochemical Characterization
For researchers requiring precise data, the following section details standard experimental methodologies for determining the key physical properties of 2-Bromo-5-fluoro-4-methylpyrimidine.
Melting Point Determination
Principle: The melting point is a fundamental physical property indicative of a compound's purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.
Methodology: Capillary Method [5][6][7]
-
Sample Preparation: A small amount of finely powdered, dry 2-Bromo-5-fluoro-4-methylpyrimidine is packed into a thin-walled capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Caption: Workflow for melting point determination.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property that is sensitive to changes in pressure.[8][9]
Methodology: Micro Boiling Point (Thiele Tube or Digital Apparatus) [10][11][12]
-
Sample Preparation: A small amount (a few drops) of liquid 2-Bromo-5-fluoro-4-methylpyrimidine is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital boiling point apparatus).
-
Heating and Observation: The apparatus is heated slowly. As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary.
-
Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Profiling
Principle: The solubility of a compound in various solvents is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and other intermolecular forces of both the solute and the solvent determine the extent of solubility.[13][14][15][16][17]
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of 2-Bromo-5-fluoro-4-methylpyrimidine into a series of small test tubes.
-
Add a small volume (e.g., 0.5 mL) of each solvent to the respective test tubes.
-
Agitate the mixtures vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect for dissolution. If the solid dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, it can be classified as partially soluble.
-
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the structure and purity of 2-Bromo-5-fluoro-4-methylpyrimidine.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[19][20][21] The chemical shifts, coupling constants, and signal integrations allow for the unambiguous determination of the molecular structure.
Expected Spectral Features:
-
¹H NMR:
-
A singlet corresponding to the methyl (CH₃) protons.
-
A doublet for the proton on the pyrimidine ring, showing coupling to the adjacent fluorine atom.
-
-
¹³C NMR:
-
Five distinct signals for the five carbon atoms in the pyrimidine ring and the methyl group.
-
The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts, and the carbons in proximity to the fluorine atom will show C-F coupling.
-
-
¹⁹F NMR:
-
A single signal for the fluorine atom, likely a doublet due to coupling with the adjacent ring proton.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[22][23][24][25][26] The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
C-H stretching (aromatic and aliphatic): Around 2950-3100 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring): In the range of 1500-1620 cm⁻¹
-
C-F stretching: Typically in the 1000-1300 cm⁻¹ region.
-
C-Br stretching: Usually below 800 cm⁻¹
Reactivity, Stability, and Safe Handling
The chemical reactivity of 2-Bromo-5-fluoro-4-methylpyrimidine is dictated by its functional groups. The bromine at the 2-position is susceptible to nucleophilic substitution and is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][27] The fluorine atom and the pyrimidine ring's nitrogen atoms contribute to the molecule's overall electronic properties and can influence its reactivity and metabolic stability.[2]
Stability:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Safe Handling:
Due to the presence of bromine and fluorine, and as a general precaution for handling novel chemical entities, appropriate safety measures must be taken.[28][29][30][31][32]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
In Case of Exposure:
-
Skin Contact: Wash immediately with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Applications in Drug Discovery and Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[1] 2-Bromo-5-fluoro-4-methylpyrimidine serves as a versatile intermediate for introducing the 5-fluoro-4-methylpyrimidinyl moiety into larger, more complex molecules. This scaffold is of interest in the development of various therapeutic agents, including kinase inhibitors and other targeted therapies.[33] The ability to functionalize the bromine position allows for the exploration of a wide chemical space during lead optimization in the drug discovery process.[3]
Caption: Role of 2-Bromo-5-fluoro-4-methylpyrimidine in the drug discovery pipeline.
Conclusion
2-Bromo-5-fluoro-4-methylpyrimidine is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a robust framework for understanding its expected characteristics based on the behavior of analogous compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to determine these properties with high fidelity. As the use of this and similar fluorinated pyrimidines in research and development continues to grow, a thorough understanding of their physicochemical properties will be essential for unlocking their full potential in the advancement of science and medicine.
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